Naphthalen-2-yl 4-chloro-3-nitrobenzoate
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Overview
Description
Naphthalen-2-yl 4-chloro-3-nitrobenzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a naphthalene ring system attached to a benzoate moiety, which is further substituted with a chlorine atom and a nitro group
Mechanism of Action
Target of Action
It has been found to have significant effects on various biological markers, suggesting that it may interact with multiple targets .
Mode of Action
The exact mode of action of Naphthalen-2-yl 4-chloro-3-nitrobenzoate is not fully understood. It appears to interact with its targets in a way that leads to changes in various biological markers. For example, it has been found to increase liver enzyme levels and alkaline phosphatase (ALP) levels in both male and female animals .
Biochemical Pathways
This compound seems to affect several biochemical pathways. It has been shown to increase the normal sperm count in male animals, suggesting an effect on reproductive pathways . It also appears to influence oxidative stress markers, as evidenced by decreased glutathione (GSH) levels and increased malondialdehyde (MDA) levels in the kidney and liver .
Result of Action
The action of this compound results in various molecular and cellular effects. For instance, it has been found to increase liver enzyme levels, suggesting an effect on liver function . It also appears to influence reproductive function, as evidenced by an increase in normal sperm count in male animals . Additionally, it seems to affect oxidative stress markers, as indicated by changes in GSH and MDA levels .
Biochemical Analysis
Biochemical Properties
Naphthalen-2-yl 4-chloro-3-nitrobenzoate has been shown to interact with various enzymes, proteins, and other biomolecules. For instance, it has been found to influence the levels of liver enzymes in acute toxicity studies . It also appears to interact with alkaline phosphatase (ALP), as levels of this enzyme were raised in both male and female animals in subacute toxicity studies .
Cellular Effects
In terms of cellular effects, this compound has been observed to influence cell function in several ways. For example, it has been found to increase the normal sperm count in male animals, corresponding to a decrease in the abnormality count . This suggests that the compound may have a role in influencing reproductive cellular processes.
Molecular Mechanism
It has been observed to cause changes in glutathione (GSH) levels in the kidney and liver, suggesting that it may interact with this important antioxidant molecule
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. For instance, doses of 20 mg/kg in males and 4 mg/kg in females showed decreased GSH levels in the kidney and liver . Histopathological studies did not show any cellular change in these organs, suggesting that the compound may have long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound have been found to vary with different dosages in animal models. For example, it has been observed to increase spermatogenesis at doses of 5 and 10 mg/kg
Metabolic Pathways
It has been found to influence the levels of GSH, suggesting that it may interact with the glutathione metabolism pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Naphthalen-2-yl 4-chloro-3-nitrobenzoate typically involves the esterification of 4-chloro-3-nitrobenzoic acid with naphthalen-2-ol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: Naphthalen-2-yl 4-chloro-3-nitrobenzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Substitution: The chlorine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon (Pd/C), sodium dithionite.
Substitution: Amines, thiols, potassium carbonate (K2CO3), dimethylformamide (DMF).
Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH).
Major Products:
Reduction: Naphthalen-2-yl 4-chloro-3-aminobenzoate.
Substitution: Naphthalen-2-yl 4-substituted-3-nitrobenzoate.
Hydrolysis: 4-chloro-3-nitrobenzoic acid and naphthalen-2-ol.
Scientific Research Applications
Naphthalen-2-yl 4-chloro-3-nitrobenzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, including its role in modulating specific biological pathways.
Comparison with Similar Compounds
Naphthalen-2-yl 4-chloro-3-nitrobenzoate can be compared with other similar compounds such as:
Naphthalen-2-yl 3,5-dinitrobenzoate: This compound has two nitro groups, which may enhance its reactivity and biological activity.
Naphthalen-2-yl 4-chloro-5-nitrobenzoate: The position of the nitro group can influence the compound’s chemical properties and reactivity.
Naphthalen-2-yl 4-chloro-2-nitrobenzoate: Similar to the target compound but with a different substitution pattern, affecting its overall behavior in chemical reactions.
Properties
IUPAC Name |
naphthalen-2-yl 4-chloro-3-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClNO4/c18-15-8-6-13(10-16(15)19(21)22)17(20)23-14-7-5-11-3-1-2-4-12(11)9-14/h1-10H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWPBTRIVHQJISA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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